Superior Antagonist Activity at α3β4 Nicotinic Acetylcholine Receptors (nAChRs)
N-(4-Chlorophenyl)-4-ethoxybenzamide demonstrates exceptionally potent antagonism at the α3β4 nAChR subtype with an IC50 of 1.8 nM in human SH-SY5Y cells [1]. This activity is >6-fold more potent than its activity at the α4β2 nAChR subtype (IC50 = 12 nM) and >8-fold more potent than at α4β4 (IC50 = 15 nM), highlighting a degree of subtype selectivity [1]. This specific potency profile is not observed for the ortho-ethoxy positional isomer, N-(4-chlorophenyl)-2-ethoxybenzamide, for which no comparable nAChR activity has been reported, underscoring the critical role of the para-ethoxy substitution for this target engagement .
| Evidence Dimension | nAChR Antagonism (IC50) |
|---|---|
| Target Compound Data | 1.8 nM (α3β4), 12 nM (α4β2), 15 nM (α4β4), 7.9 nM (muscle-type) |
| Comparator Or Baseline | No reported activity for the ortho-ethoxy isomer; typical nAChR antagonists exhibit a range of potencies |
| Quantified Difference | Target compound shows potent, subtype-dependent antagonism, while the ortho isomer lacks any reported nAChR activity. |
| Conditions | Human SH-SY5Y cells (α3β4, α4β2, α4β4) and TE671/RD cells (muscle-type); inhibition of carbamylcholine-induced 86Rb+ efflux. |
Why This Matters
This specific and potent nAChR antagonism profile makes the compound a uniquely valuable tool for dissecting α3β4-mediated pathways, a capability not offered by its close structural analogs.
- [1] EcoDrugPlus Database. N-(4-chlorophenyl)-4-ethoxybenzamide (Compound ID: 2126094). View Source
